molecular formula C20H22N4OS B4716353 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide

4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide

Cat. No. B4716353
M. Wt: 366.5 g/mol
InChI Key: CQHVGBCBRNJFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as BITP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzisothiazole derivatives, which have been reported to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, but several studies have suggested that it may act through multiple pathways. 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to bind to the ATP-binding site of the kinase domain of Akt, inhibiting its activity and downstream signaling. 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has also been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c and activating caspase-3. Additionally, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In animal models of neurodegenerative diseases, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to improve cognitive function, reduce oxidative stress, and protect neurons from apoptosis. In inflammation models, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is also commercially available from several suppliers, making it easily accessible for researchers. However, one limitation of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is its low bioavailability, which may limit its effectiveness in vivo. Additionally, the mechanism of action of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide that can be used as therapeutic agents. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide in vivo, which may provide insights into its potential as a therapeutic agent. Additionally, the role of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide in other biological processes, such as autophagy and epigenetic regulation, remains to be explored. Finally, the development of 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide-based imaging probes may provide a valuable tool for the diagnosis and monitoring of cancer and neurodegenerative diseases.

Scientific Research Applications

4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and prostate cancer cells. 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway. In neurodegenerative diseases, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In inflammation research, 4-(1,2-benzisothiazol-3-yl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent.

properties

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-6-5-8-17(15(14)2)21-20(25)24-12-10-23(11-13-24)19-16-7-3-4-9-18(16)26-22-19/h3-9H,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHVGBCBRNJFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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